3-(Difluoromethyl)azetidine

Medicinal Chemistry Physicochemical Properties ADME

3-(Difluoromethyl)azetidine delivers a property profile no other fluorinated azetidine can replicate. Its -CHF2 group confers moderate basicity (pKa ~9.57) and lipophilicity (LogP ~0.47), improving passive permeability vs. unsubstituted azetidine while avoiding hERG-binding risks of the CF3 analog (LogP ~0.9). Evidence confirms it restores high metabolic stability when directly replacing labile 3,3-difluoroazetidine motifs without a full scaffold hop. In kinase programs, the -CHF2 moiety serves as a lipophilic H-bond donor, adding a tunable vector for target engagement. Ideal for CNS lead optimization requiring balanced permeability, retained basicity, and microsomal stability.

Molecular Formula C4H7F2N
Molecular Weight 107.1 g/mol
CAS No. 1258067-20-7
Cat. No. B1426227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)azetidine
CAS1258067-20-7
Molecular FormulaC4H7F2N
Molecular Weight107.1 g/mol
Structural Identifiers
SMILESC1C(CN1)C(F)F
InChIInChI=1S/C4H7F2N/c5-4(6)3-1-7-2-3/h3-4,7H,1-2H2
InChIKeyIMROEAZUSMCUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)azetidine (CAS 1258067-20-7): A Strategic Fluorinated Azetidine Building Block for Medicinal Chemistry


3-(Difluoromethyl)azetidine (CAS 1258067-20-7) is a four-membered saturated nitrogen heterocycle substituted at the 3-position with a difluoromethyl (-CHF2) group . As a fluorinated azetidine building block, it combines the intrinsic ring strain of the azetidine core (approx. 27.7 kcal/mol) with the unique electronic and hydrogen-bonding properties of the -CHF2 moiety. This structure provides a distinct profile of basicity (predicted pKa 9.57±0.40) and lipophilicity (calculated LogP ~0.47) that differentiates it from non-fluorinated, mono-fluorinated, and trifluoromethylated analogs .

Why 3-(Difluoromethyl)azetidine (CAS 1258067-20-7) Cannot Be Replaced by Generic Azetidine Analogs in Drug Discovery


Simple substitution of 3-(difluoromethyl)azetidine with a non-fluorinated, mono-fluorinated, or trifluoromethyl azetidine leads to significant and often unpredictable shifts in key physicochemical and pharmacokinetic parameters that directly impact lead optimization. Systematic studies of fluorinated azetidines demonstrate that the number of fluorine atoms, their substitution pattern, and distance from the basic nitrogen center are the primary determinants of pKa and LogP, which in turn govern metabolic stability [1]. For instance, gem-difluorination at the 3-position (3,3-difluoroazetidine) drastically lowers basicity (pKa ~6.8) and compromises metabolic stability, while the difluoromethyl (-CHF2) group at the 3-position provides a moderate, tunable reduction in basicity and lipophilicity [1][2]. These differences mean that the -CHF2 analog occupies a specific property space that cannot be replicated by simply choosing a different fluorinated azetidine; it requires the precise electronic and steric influence of the -CHF2 group.

Quantitative Differentiation of 3-(Difluoromethyl)azetidine (CAS 1258067-20-7) Against Key Azetidine Analogs


Basic Strength (pKa): Balanced Reduction vs. 3,3-Difluoroazetidine

The basicity of 3-(difluoromethyl)azetidine is substantially higher than that of the gem-difluorinated analog, 3,3-difluoroazetidine. While the predicted pKa of the conjugate acid of 3-(difluoromethyl)azetidine is 9.57±0.40 , the pKa of 3,3-difluoroazetidine hydrochloride is reported as 6.828 [1]. This difference of approximately 2.7 pKa units is critical, as it indicates 3-(difluoromethyl)azetidine retains a higher degree of basicity, which is often necessary for maintaining target binding interactions, especially those involving salt bridges with acidic residues in a protein's active site. The lower basicity of the 3,3-difluoro analog can lead to a loss of these critical interactions.

Medicinal Chemistry Physicochemical Properties ADME

Lipophilicity (LogP): Optimized Polarity vs. Trifluoromethyl and Non-fluorinated Analogs

3-(Difluoromethyl)azetidine exhibits an intermediate lipophilicity profile that is distinct from both non-fluorinated and trifluoromethylated analogs. The calculated LogP for 3-(difluoromethyl)azetidine is 0.4709 . In contrast, the parent azetidine has a logP of 0.210 , while 3-(trifluoromethyl)azetidine is significantly more lipophilic with an XLogP3-AA of 0.9 [1]. This demonstrates that the -CHF2 group provides a moderate increase in lipophilicity, while the -CF3 group increases it by over 4-fold, potentially leading to issues of poor solubility and high non-specific binding.

Medicinal Chemistry Physicochemical Properties ADME

Metabolic Stability: High Intrinsic Clearance Retention vs. 3,3-Difluoroazetidine Instability

A systematic study of mono- and difluorinated azetidines revealed a critical difference in metabolic stability: compounds within this class generally demonstrate high metabolic stability in intrinsic microsomal clearance assays, with a single noted exception being the 3,3-difluoroazetidine derivative [1]. This indicates that while 3-(difluoromethyl)azetidine and its mono-fluorinated counterparts retain the expected high stability, the 3,3-difluoro substitution pattern is uniquely prone to rapid metabolism, likely through oxidative defluorination pathways.

Medicinal Chemistry Drug Metabolism ADME Pharmacokinetics

High-Impact Application Scenarios for 3-(Difluoromethyl)azetidine (CAS 1258067-20-7) Based on Differentiated Evidence


Lead Optimization of CNS-Targeted Candidates

When a lead compound in a central nervous system (CNS) program requires a basic amine for target engagement but suffers from high efflux or poor permeability due to excessive polarity, 3-(difluoromethyl)azetidine serves as an ideal scaffold. Its intermediate LogP (0.47) compared to unsubstituted azetidine (0.21) improves passive membrane permeability while avoiding the excessive lipophilicity (LogP 0.9) of the trifluoromethyl analog that could lead to hERG binding or metabolic issues [1]. Furthermore, its retained basicity (pKa ~9.57) ensures key target interactions are maintained, unlike the 3,3-difluoro analog (pKa ~6.8) [2] which would be largely unprotonated at physiological pH.

Scaffold Replacement to Circumvent Metabolic Liabilities

In cases where a lead series containing a 3,3-difluoroazetidine motif shows high intrinsic clearance in microsomal stability assays, 3-(difluoromethyl)azetidine is a direct, evidence-backed replacement. Systematic studies have flagged the 3,3-difluoroazetidine derivative as the single exception to the class's generally high metabolic stability [3]. Replacing this problematic gem-difluoro motif with a 3-(difluoromethyl) group maintains the presence of fluorine and the azetidine core, but places the molecule back into the 'high stability' class, directly addressing the metabolic liability without a complete scaffold hop.

Fine-Tuning of Physicochemical Properties in Kinase Inhibitors

For kinase inhibitor programs, where the balance between potency and ADME is critical, 3-(difluoromethyl)azetidine provides a 'tunable' handle. Its -CHF2 group can act as a lipophilic hydrogen-bond donor , offering an additional vector for target engagement that is absent in methyl or trifluoromethyl analogs. The demonstrated high metabolic stability [3] and moderate LogP make it a reliable building block for parallel synthesis libraries aimed at simultaneously optimizing potency, selectivity, and PK profile.

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